5-Bromo-7-methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione
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Overview
Description
5-Bromo-7-methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione is a synthetic indole derivative. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound, like other indole derivatives, is of interest in medicinal chemistry and organic synthesis due to its potential therapeutic properties and reactivity.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects on cellular processes .
Result of Action
Indole derivatives are known to have various biologically vital properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound would involve the use of brominated and methylated starting materials, along with appropriate protecting groups and catalysts to ensure the correct substitution pattern on the indole ring.
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of complex molecules like this compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different quinonoid structures.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinonoid structures, while reduction can yield dihydroindole derivatives.
Scientific Research Applications
5-Bromo-7-methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Another brominated indole derivative with similar reactivity.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds share the indole core structure and exhibit similar biological activities.
Uniqueness
5-Bromo-7-methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the m-tolyloxy group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in medicinal chemistry.
Properties
IUPAC Name |
5-bromo-7-methyl-1-[3-(3-methylphenoxy)propyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3/c1-12-5-3-6-15(9-12)24-8-4-7-21-17-13(2)10-14(20)11-16(17)18(22)19(21)23/h3,5-6,9-11H,4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZOEHIYODXGPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=C(C=C(C=C3C)Br)C(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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